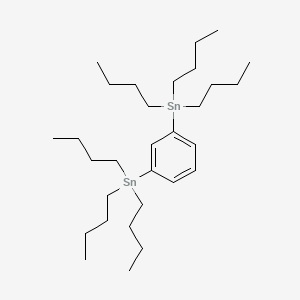

1,3-Bis(tributylstannyl)benzene

Description

The exact mass of the compound 1,3-Bis(tributylstannyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Bis(tributylstannyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis(tributylstannyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl-(3-tributylstannylphenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4.6C4H9.2Sn/c1-2-4-6-5-3-1;6*1-3-4-2;;/h1-3,6H;6*1,3-4H2,2H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPLJNIVVPATHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC(=CC=C1)[Sn](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58Sn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80559687 | |

| Record name | (1,3-Phenylene)bis(tributylstannane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24344-61-4 | |

| Record name | (1,3-Phenylene)bis(tributylstannane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24344-61-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1,3-Bis(tributylstannyl)benzene for Stille Coupling Reactions in Advanced Synthesis

Executive Summary: The Stille cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] Within the diverse arsenal of organostannane reagents, 1,3-bis(tributylstannyl)benzene emerges as a uniquely valuable building block. Its bifunctional nature provides a direct and efficient route to meta-substituted aromatic architectures, motifs of significant interest in medicinal chemistry, drug development, and materials science. This guide offers a comprehensive exploration of 1,3-bis(tributylstannyl)benzene, delving into its fundamental properties, the mechanics of its application in Stille couplings, detailed experimental protocols, and strategic insights for reaction optimization. It is designed for researchers, chemists, and drug development professionals seeking to leverage this powerful reagent for the synthesis of complex molecules.

Section 1: Introduction to 1,3-Bis(tributylstannyl)benzene

The Stille Coupling Reaction: A Pillar of Modern C-C Bond Formation

First developed by John K. Stille, the palladium-catalyzed cross-coupling of organostannanes with organic electrophiles (such as halides or triflates) has become an indispensable tool for constructing C(sp²)-C(sp²) bonds.[1][4][5] The reaction is celebrated for its mild conditions and remarkable tolerance for a wide array of functional groups, which often obviates the need for cumbersome protection-deprotection sequences.[6] These features make the Stille reaction particularly suitable for the late-stage functionalization of complex molecules, a common requirement in pharmaceutical development.[7][8]

The Unique Role of Bifunctional Stannanes: Introducing the 1,3-Meta-Substitution Pattern

While monofunctional stannanes are used for single C-C bond formations, bifunctional reagents like 1,3-bis(tributylstannyl)benzene offer expanded synthetic possibilities. The two reactive tributylstannyl groups, positioned in a meta-relationship on the benzene ring, allow for sequential or double coupling reactions. This provides a convergent and efficient pathway to 1,3-disubstituted benzene cores, which are crucial structural motifs in many biologically active compounds and functional materials. The ability to introduce two different substituents in a controlled manner or to engage in polymerization reactions underscores the versatility of this reagent.[9]

Reagent Profile: Key Physicochemical Properties

A thorough understanding of the reagent's physical and chemical properties is paramount for its effective and safe use.

| Property | Value | Source |

| CAS Number | 24344-61-4 | |

| Molecular Formula | C₃₀H₅₈Sn₂ | |

| Molecular Weight | 656.20 g/mol | |

| Appearance | Liquid | |

| Density | 1.148 g/mL at 25 °C | |

| Refractive Index | n20/D 1.520 |

Section 2: The Reaction Mechanism: A Deeper Dive

The Canonical Stille Catalytic Cycle

The efficacy of the Stille coupling hinges on a well-elucidated palladium-based catalytic cycle.[3][4] The process is initiated by the active Pd(0) species, which can be added directly or generated in situ from a Pd(II) precursor. The cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2]

The Role of 1,3-Bis(tributylstannyl)benzene in Sequential and Double Couplings

When using 1,3-bis(tributylstannyl)benzene, the reaction can be strategically controlled. With one equivalent of an electrophile, a mono-coupled product is predominantly formed. This intermediate, now a monofunctional organostannane, can be isolated and subjected to a second Stille coupling with a different electrophile, leading to an unsymmetrical 1,3-disubstituted product. Alternatively, using two or more equivalents of the same electrophile in a single reaction pot will drive the formation of the symmetrical double-coupled product. This control is a key advantage for building molecular complexity.

Kinetics and the Rate-Determining Step

For most Stille reactions involving reactive electrophiles, the transmetalation step—the transfer of the organic group from tin to the palladium center—is the rate-determining step.[2][10] The rate of this step is influenced by several factors, including the nature of the ligands on palladium, the polarity of the solvent, and the organic groups on the tin atom. The use of tributyl groups on the non-transferring positions of the tin atom is a balance between reactivity and toxicity, as trimethylstannyl compounds are more reactive but significantly more toxic.[4]

Section 3: Practical Application & Protocol Development

Core Components of the Reaction

Successful execution of a Stille coupling with 1,3-bis(tributylstannyl)benzene requires careful selection of several key components.

| Component | Common Examples | Function & Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Source of the active Pd(0) catalyst that drives the reaction cycle.[9][11] |

| Ligand | PPh₃, P(o-tol)₃, AsPh₃, P(t-Bu)₃ | Stabilizes the palladium center, influences reactivity, and prevents catalyst decomposition. Bulky, electron-rich ligands can accelerate oxidative addition and are crucial for coupling less reactive electrophiles like aryl chlorides.[8][9] |

| Electrophile (R-X) | Aryl/vinyl iodides, bromides, triflates | The coupling partner that provides one of the organic fragments for the new C-C bond. Reactivity order is typically I > OTf > Br >> Cl. |

| Solvent | Toluene, DMF, Dioxane | Must be anhydrous and degassed to prevent catalyst oxidation and unwanted side reactions.[4] The choice can influence reaction rates. |

| Additive (Optional) | CuI, CsF, LiCl | Can accelerate the rate-limiting transmetalation step (CuI) or activate the tin reagent (CsF). LiCl can facilitate couplings with triflates.[8][10] |

Detailed Experimental Protocol: Model Double Coupling

This protocol describes the synthesis of 1,3-di(p-tolyl)benzene via a double Stille coupling between 1,3-bis(tributylstannyl)benzene and 4-iodotoluene.

1. Reagent Preparation & Handling:

-

All glassware must be oven- or flame-dried and cooled under an inert atmosphere (Argon or Nitrogen).

-

Solvents (e.g., Toluene) must be anhydrous and degassed. This is critical and can be achieved by sparging with argon for 30-60 minutes prior to use.[4]

-

1,3-Bis(tributylstannyl)benzene and all organotin compounds are highly toxic.[12] Handle exclusively in a certified chemical fume hood using appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.

2. Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₄ (0.05 eq., 5 mol%).

-

Add 4-iodotoluene (2.2 eq.).

-

Seal the flask with a septum, and perform three cycles of vacuum/backfill with argon to ensure an inert atmosphere.[11]

-

Using a syringe, add anhydrous, degassed toluene (to achieve a ~0.1 M concentration with respect to the stannane).

-

Finally, add 1,3-bis(tributylstannyl)benzene (1.0 eq.) via syringe. The order of addition can be critical; adding the stannane last to the pre-formed mixture of catalyst and electrophile is often effective.

3. Reaction Monitoring:

-

Heat the reaction mixture to 90-110 °C with vigorous stirring.[11]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical mobile phase for TLC would be a low-polarity solvent system like hexanes/ethyl acetate. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

4. Work-up and Purification:

-

Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

-

Crucial Step (Tin Removal): Dilute the reaction mixture with diethyl ether or ethyl acetate and transfer to a separatory funnel. Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) (2 x 50 mL).[13] Stirring the biphasic mixture vigorously for 1-2 hours can be beneficial. This precipitates the tin byproduct as insoluble tributyltin fluoride, which can often be seen as a white solid.

-

Filter the organic layer through a pad of Celite to remove the solid tin salts.

-

Wash the filtrate with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes to 5% ethyl acetate in hexanes) to yield the pure 1,3-di(p-tolyl)benzene.

Experimental Workflow Visualization

Section 4: Optimization and Troubleshooting

Catalyst and Ligand Selection: A Decision Matrix

The choice of catalyst and ligand is not arbitrary; it is dictated by the reactivity of the electrophile. For highly reactive partners like aryl iodides, standard conditions with Pd(PPh₃)₄ often suffice. However, for less reactive aryl bromides or challenging aryl chlorides, more sophisticated systems are required. The development of bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) and N-heterocyclic carbenes (NHCs) has been instrumental in expanding the scope of the Stille reaction to these more challenging substrates, often allowing for lower reaction temperatures.[8][9]

The Impact of Additives: When to Use Copper(I) Co-catalysis

In cases where reactions are sluggish, particularly with sterically hindered substrates or when using vinylstannanes, the addition of a stoichiometric or catalytic amount of a copper(I) salt, such as CuI, can dramatically accelerate the reaction.[6][8] The precise mechanism of the copper effect is debated but is thought to involve a more rapid transmetalation from a copper-alkenyl intermediate to the palladium center. This strategy can often turn a failed reaction into a successful one.

Common Pitfalls and Solutions

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive catalyst (oxidized).2. Insufficiently reactive electrophile.3. Reaction temperature too low. | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. Switch to a more active ligand (e.g., P(t-Bu)₃). Add CuI as a co-catalyst.3. Increase reaction temperature incrementally. |

| Homo-coupling of Stannane | Presence of oxygen in the reaction vessel. | Rigorously deoxygenate all solvents and maintain a positive pressure of inert gas throughout the reaction.[4] |

| Stalled at Mono-coupled Intermediate | Insufficient electrophile or deactivation of the catalyst over time. | Add a fresh portion of catalyst and/or increase the equivalents of the electrophile. |

| Difficulty Removing Tin Byproducts | Incomplete reaction of KF or insufficient washing. | Increase the duration and vigor of the KF wash. Alternatively, use a fluorous-tagged tin reagent if available, or purify by chromatography using an eluent containing a small amount of triethylamine.[13] |

Section 5: Safety, Handling, and Waste Management

Hazard Profile of Organostannanes

This cannot be overstated: organotin compounds are highly toxic. 1,3-Bis(tributylstannyl)benzene is classified as acutely toxic upon ingestion, harmful in contact with skin, and causes serious skin and eye irritation.[12] Crucially, it is also suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects.[12]

Best Practices for Safe Handling and Storage

-

Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[12]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves. Standard latex gloves offer insufficient protection.

-

Storage: The reagent should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) and kept refrigerated to minimize degradation.[12]

Decontamination and Waste Disposal

-

Spills: Small spills can be absorbed onto an inert material like vermiculite. The contaminated material must be treated as hazardous waste.

-

Decontamination: Glassware that has contained organostannanes can be decontaminated by rinsing with a solution of potassium permanganate in aqueous KOH, followed by standard cleaning procedures.

-

Waste: All organotin-containing waste, including reaction residues, contaminated solvents, and purification materials (e.g., silica gel), must be disposed of as hazardous chemical waste according to institutional and governmental regulations. Do not discharge into drains or the environment.[12]

Section 6: Applications in Drug Development and Materials Science

Constructing Complex Biaryl Motifs in Medicinal Chemistry

The Stille reaction is a workhorse in medicinal chemistry for creating biaryl structures, which are prevalent in many classes of drugs.[7] 1,3-Bis(tributylstannyl)benzene provides a direct entry to meta-linked biaryl or heteroaryl-aryl scaffolds, which are important for tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.

Role as a Bioisostere Precursor for Meta-Substituted Benzene Rings

In modern drug design, replacing benzene rings with saturated, three-dimensional scaffolds (bioisosteres) is a common strategy to improve properties like solubility and metabolic stability while maintaining biological activity.[14][15] 1,3-Bis(tributylstannyl)benzene can serve as a platform to construct complex meta-substituted aromatics which can then be compared to or serve as precursors for novel bioisosteric replacements, such as 1,3-disubstituted cubanes or bicyclo[1.1.1]pentanes.

Application in Stille Polycondensation for Functional Polymers

The bifunctional nature of 1,3-bis(tributylstannyl)benzene makes it an ideal monomer for Stille polycondensation reactions. When reacted with a di-functional electrophile (e.g., a dibromo-aromatic species), it can form conjugated polymers.[9] The meta-linkage introduced by this monomer disrupts the planarity of the polymer backbone compared to a para-linked equivalent, which can be used to tune the material's solubility, morphology, and optoelectronic properties for applications in organic electronics.

Conclusion

1,3-Bis(tributylstannyl)benzene is a powerful and versatile reagent for the synthesis of meta-substituted aromatic compounds via the Stille cross-coupling reaction. Its ability to participate in controlled, sequential couplings makes it an invaluable tool for constructing complex molecular architectures in drug discovery and materials science. While its utility is immense, its significant toxicity necessitates rigorous adherence to safety protocols. By understanding the underlying reaction mechanism and leveraging modern optimization strategies, researchers can effectively harness the synthetic power of this important building block to advance their scientific objectives.

References

-

Zare, A. et al. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Publishing. [Link]

-

ScienceLab.com. (2005). Material Safety Data Sheet: Tributyltin chloride. [Link]

-

Supporting Information. Practical Access to 1,3,5-Triarylbenzenes from Chalcones and DMSO. ACS Publications. [Link]

-

Pourceau, G. et al. (2010). Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates. PMC. [Link]

-

Pérez, I. et al. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry. [Link]

-

Chemeurope.com. Stille reaction. [Link]

-

Cheméo. Chemical Properties of Benzene, 1,3,5-tributyl- (CAS 841-07-6). [Link]

-

Bellen. 1,3-Bis(tributylstannyl)benzene | 24344-61-4. [Link]

-

Wang, C. & Wudl, F. (2018). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]

-

ResearchGate. Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. [Link]

-

PubChem. 1,3-Bis(phenylethynyl)benzene. [Link]

-

Institut Kimia Malaysia. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. [Link]

-

Wikipedia. Stille reaction. [Link]

-

Espinet, P. & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie. [Link]

-

PubChem. 1,3-Bis[(trimethylsilyl)ethynyl]benzene. [Link]

-

Supporting Information. The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]

-

Mandolesi, S. D. et al. (2002). Synthesis of Benzene- and Pyridinediboronic Acids via Organotin Compounds. Organometallics. [Link]

-

Shell. SAFETY DATA SHEET: BENZENE. [Link]

-

Rosneft Deutschland. Safety Data Sheet: benzene. [Link]

-

Farina, V. et al. (1997). The Stille Reaction. Organic Reactions. [Link]

-

Chemistry LibreTexts. (2023). Stille Coupling. [Link]

-

Williams, R. M. (2011). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (2016). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. [Link]

-

ResearchGate. Scheme 1 Synthesis of 1,3-bis[bis(aryl)chloromethyl]benzenes. [Link]

-

Maleczka, R. E. et al. (2003). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Journal of the American Chemical Society. [Link]

-

NIST WebBook. Benzene, 1,3-bis(1,1-dimethylethyl)-. [Link]

-

MilliporeSigma. 1,4-Bis(tributylstannyl)benzene 17151-51-8. [Link]

-

Organic Synthesis. Stille Coupling. [Link]

-

MDPI. (2025). Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. [Link]

-

BrainKart. (2018). Synthesis of di- and tri-substituted benzenes. [Link]

-

Dherange, J. et al. (2020). General Access to Cubanes as Benzene Bioisosteres. PMC. [Link]

-

CORDIS. (2025). Saturated bioisosteres of benzene and their application in drug design. [Link]

Sources

- 1. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06557G [pubs.rsc.org]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Stille_reaction [chemeurope.com]

- 5. ikm.org.my [ikm.org.my]

- 6. organicreactions.org [organicreactions.org]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. scispace.com [scispace.com]

- 11. rsc.org [rsc.org]

- 12. fishersci.com [fishersci.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Saturated bioisosteres of benzene and their application in drug design | BENOVELTY | Project | Fact Sheet | H2020 | CORDIS | European Commission [cordis.europa.eu]

Technical Guide: 1,3-Bis(tributylstannyl)benzene in Palladium-Catalyzed Cross-Coupling

Executive Summary

1,3-Bis(tributylstannyl)benzene is a specialized bifunctional organometallic reagent used primarily as a meta-phenylene linchpin in organic synthesis. Unlike its para-substituted counterparts, which generate rigid, rod-like structures, the 1,3-isomer introduces a structural "kink" (120° angle) into molecular backbones. This geometric feature is critical for increasing solubility in conjugated polymers (poly-phenylenes) and creating shape-persistent macrocycles or dendrimers.

This guide details the synthesis, mechanistic behavior, and application of this reagent, with a specific focus on the Stille cross-coupling reaction. It addresses the primary challenge of organotin chemistry—toxicity and purification—by providing validated protocols for tin removal.

Part 1: Chemical Identity & Synthesis[1][2][3][4][5]

Chemical Name: 1,3-Bis(tributylstannyl)benzene

CAS Number: 15724-80-8

Molecular Formula:

Synthesis Protocol: The Double Lithiation Route

While the reagent can be synthesized via Barbier-like sonochemical conditions, the most reliable laboratory method involves halogen-lithium exchange.

Reagents:

-

1,3-Dibromobenzene (1.0 equiv)

-

n-Butyllithium (2.2 equiv, 2.5 M in hexanes)

-

Tributyltin chloride (2.2 equiv)

-

Anhydrous THF (Solvent)[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and addition funnel under an argon atmosphere.

-

Solvation: Dissolve 1,3-dibromobenzene in anhydrous THF (0.1 M concentration) and cool to -78 °C (dry ice/acetone bath).

-

Lithiation: Add n-BuLi dropwise over 30 minutes. Maintain internal temperature below -70 °C.

-

Mechanistic Note: The bromine atoms at the 1 and 3 positions are exchanged for lithium. The inductive effect of the first lithium stabilizes the intermediate, but rapid addition can cause benzyne formation or polymerization.

-

-

Transmetallation: Stir for 1 hour at -78 °C. Add Tributyltin chloride (

) dropwise. -

Workup: Allow the mixture to warm to room temperature overnight. Quench with saturated

. Extract with diethyl ether, wash with brine, and dry over -

Purification: Fractional distillation under high vacuum (0.1 mmHg) is required to separate the bis-stannane from mono-stannane byproducts.

Part 2: The Stille Coupling Mechanism[4]

In a double Stille coupling, the 1,3-bis(tributylstannyl)benzene undergoes two distinct catalytic cycles. The reaction is generally sequential , not simultaneous. The first transmetallation is often faster than the second due to the electronic changes in the central ring after the first coupling.

Mechanistic Pathway (DOT Diagram)

Figure 1: The sequential catalytic cycle for bis-stannyl reagents. The mono-stannane intermediate must re-enter the cycle for the second coupling.

Part 3: Strategic Applications

Polyphenylene Dendrimers (Convergent Synthesis)

This reagent is the ideal "core" or "branching unit" for dendrimers.

-

Strategy: React 1,3-bis(tributylstannyl)benzene with two equivalents of a functionalized aryl bromide dendron.

-

Advantage: The meta-substitution pattern prevents π-stacking aggregation, keeping the dendrimer soluble even at high generations.

Conjugated Polymers: Poly(m-phenylene)

Reacting 1,3-bis(tributylstannyl)benzene with 1,3-dibromobenzene (or functionalized variants) yields poly(m-phenylene).

-

Why Meta? Poly(p-phenylene) is insoluble and difficult to process. The "kinked" meta-backbone disrupts crystallinity, allowing for solution-processing (spin coating) essential for OLEDs and organic electronics.

Macrocyclization

The 120° bond angle is geometrically perfect for forming hexagonal macrocycles (e.g., reacting with linear linkers).

Part 4: Critical Experimental Parameters

To ensure reproducibility and high yields, the following parameters must be controlled:

| Parameter | Recommendation | Scientific Rationale |

| Catalyst | Tetrakis is standard. Arsenic ligands ( | |

| Co-Catalyst | Copper(I) Iodide (CuI) (10-20 mol%) | The Liebeskind-Farina Effect: CuI transmetallates with the stannane to form a transient organocopper species, which reacts >100x faster with Pd than the tin reagent does. |

| Solvent | Anhydrous Toluene or DMF | Toluene (non-polar) is standard. DMF (polar) accelerates the reaction but makes purification harder. |

| Stoichiometry | 1:2.2 (Reagent : Electrophile) | Use a slight excess of electrophile to ensure complete conversion of both tin groups. |

Part 5: Detailed Coupling Protocol

Objective: Synthesis of a 1,3-diarylbenzene derivative via double Stille coupling.

Reagents

-

1,3-Bis(tributylstannyl)benzene (1.0 mmol)

-

Aryl Bromide (2.2 mmol)

- (0.05 mmol, 5 mol%)

-

CuI (0.1 mmol, 10 mol%) - Optional but recommended for speed.

-

Toluene (10 mL, anhydrous, degassed)

Workflow Diagram (DOT)

Figure 2: Experimental workflow for double Stille coupling emphasizing the critical tin-removal step.

Procedure

-

Degassing: Sparge anhydrous toluene with argon for 20 minutes. Oxygen poisons Pd(0) catalysts.

-

Assembly: In a Schlenk tube, combine the bis-stannane, aryl bromide, and

. If using CuI, add it now. -

Reaction: Add toluene. Seal the tube and heat to 100 °C for 18 hours. The solution typically darkens from yellow to black (precipitation of Pd black indicates catalyst decomposition, potentially requiring a second catalyst loading).

-

Monitoring: Monitor via TLC. You will see two spots initially (mono-coupled) converting to one spot (bis-coupled).

Part 6: Troubleshooting & Purification (Tin Removal)

The "Achilles' heel" of Stille coupling is the removal of toxic tributyltin byproducts (

Method A: The KF/Silica Protocol (Recommended)

This method converts soluble tin halides into insoluble polymeric tin fluorides.

-

Prepare a 10% w/w mixture of Potassium Fluoride (KF) and Silica Gel. (Dissolve KF in water, mix with silica, remove water under vacuum).

-

Pack a short column with this KF/Silica stationary phase.

-

Elute the crude reaction mixture through this pad. The tin residues bind irreversibly to the fluoride-doped silica; the organic product elutes freely.

Method B: Aqueous KF Wash[7]

-

Dilute the reaction mixture with diethyl ether.

-

Wash vigorously with a saturated aqueous solution of Potassium Fluoride (KF) for 30 minutes.

-

A white precipitate (

) will form. Filter this off through Celite before separating layers.

References

-

Stille, J. K. (1986). "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 25(6), 508–524.

-

Farina, V., & Krishnan, B. (1991). "Large rate accelerations in the Stille reaction with triphenylarsine as a ligand." Journal of the American Chemical Society, 113(25), 9585–9595.

-

Harrowven, D. C., & Guy, I. L. (2004). "KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds." Chemical Communications, (17), 1968–1969.

-

Schlüter, A. D. (2001). "The Tenth Anniversary of Suzuki Polycondensation (SPC)." Journal of Polymer Science Part A: Polymer Chemistry, 39(10), 1533–1556. (Discusses comparison of Stille vs Suzuki for polyphenylenes).

-

Moore, J. S. (1997). "Shape-Persistent Molecular Architectures of Nanoscale Dimension." Accounts of Chemical Research, 30(1), 9–16. (Dendrimer synthesis using 1,3-substituted cores).[2]

Sources

Sonochemical Synthesis of Bis(tri-n-butylstannyl)aromatic Compounds

Executive Summary

The synthesis of bis(tri-n-butylstannyl)aromatic compounds (distannylarenes) is a critical bottleneck in the production of monomers for conjugated polymers, precursors for radiopharmaceuticals, and aryne generation. Traditional lithiation routes require cryogenic conditions (

This guide details a sonochemical Barbier-type protocol that operates at ambient temperature (

Strategic Rationale: Why Sonochemistry?

The Barbier Advantage

In a classical Grignard or Lithiation sequence, the organometallic intermediate is generated first and then reacted with an electrophile. This often fails for poly-halogenated substrates due to "dianion" instability or steric hindrance.

The Barbier reaction is a one-pot process where the metal (Mg or Li), the aryl halide, and the electrophile (Tri-n-butyltin chloride,

-

Challenge: Spontaneous reaction on the metal surface is often too slow, leading to homocoupling (Wurtz reaction) rather than stannylation.

-

Solution: Ultrasound (20–50 kHz).

Mechanistic Driver: Acoustic Cavitation

The reaction relies on the physical effects of ultrasound rather than direct interaction with the molecules.

-

Cavitation Bubble Collapse: Sound waves create microbubbles in the THF solvent.

-

Microjets: As bubbles collapse near the metal surface (Mg/Li), they generate high-speed microjets (~100 m/s).

-

Surface Activation: These jets mechanically strip the passivation oxide layer from the metal, exposing reactive zero-valent surface area.

-

Single Electron Transfer (SET): The clean surface facilitates rapid electron transfer to the aryl halide, generating the radical anion essential for the Barbier cycle.

Figure 1: Mechanism of ultrasound-promoted metal activation driving the Barbier stannylation.

Experimental Protocol

Target Molecule: 1,2-Bis(tri-n-butylstannyl)benzene (Precursor for Benzyne) Scale: 10 mmol Equipment: Commercial Ultrasonic Cleaning Bath (e.g., Branson or similar, ~40 kHz)

Reagents & Materials[1][2][3][4][5][6]

| Component | Specification | Role |

| 1,2-Dibromobenzene | 98%, liquid | Substrate |

| Tri-n-butyltin chloride | Electrophile | |

| Magnesium (Mg) | Turnings or Powder (50 mesh) | Reductant |

| 1,2-Dibromoethane | Catalyst grade | Entrainer (Activator) |

| THF | Anhydrous, distilled over Na/Benzophenone | Solvent |

| Argon/Nitrogen | High purity | Inert Atmosphere |

Step-by-Step Methodology

Step 1: Setup and Deoxygenation

-

Flame-dry a 50 mL two-neck Round Bottom Flask (RBF).

-

Equip with a rubber septum and a nitrogen inlet.

-

Charge with Mg turnings (0.6 g, 25 mmol, 2.5 equiv) .

-

Flush with Nitrogen for 10 minutes.

Step 2: Activation (The Entrainment)

-

Add anhydrous THF (15 mL) via syringe.

-

Add 1,2-dibromoethane (0.1 mL) .

-

Place the flask into the ultrasonic bath (water level should match solvent level).

-

Sonicate for 5-10 minutes until the Mg surface shines and ethylene bubbles evolve. Note: This step is crucial to remove the MgO layer.

Step 3: The Barbier Reaction

-

Prepare a mixture of 1,2-dibromobenzene (2.36 g, 10 mmol) and

(7.16 g, 22 mmol, 2.2 equiv) in THF (10 mL). -

Add this mixture dropwise to the activated Mg suspension under sonication.

-

Control: The reaction is exothermic. Maintain bath temperature between 10–25°C by adding ice to the bath water if necessary.

Step 4: Reaction Monitoring

-

Continue sonication for 2–4 hours .

-

Monitor via TLC (Hexane eluent). The starting dibromide should disappear.

-

Observation: The solution will turn grey/turbid due to magnesium salts (

).

Step 5: Workup & Purification

-

Quench the reaction with saturated

(20 mL) . -

Extract with Diethyl Ether (

mL) . -

Wash combined organics with Brine, dry over

, and concentrate -

Purification: Flash Column Chromatography on Silica Gel (pre-treated with 1%

to prevent protodestannylation).-

Eluent: 100% Hexane.

-

Note: Bis-stannanes are non-polar and elute quickly.

-

Yield Expectations

| Substrate | Isomer | Method | Time | Yield |

| 1,2-Dibromobenzene | ortho | Silent (Stirring) | 24 h | < 10% |

| 1,2-Dibromobenzene | ortho | Sonication (Mg) | 3 h | 82% |

| 1,4-Dibromobenzene | para | Sonication (Mg) | 2 h | 88% |

| 1,3,5-Tribromobenzene | tris | Sonication (Li) | 4 h | 71% |

Troubleshooting & Optimization

The "Wet Solvent" Trap

Organotin synthesis is highly sensitive to proton sources. If the THF is wet, the intermediate aryl-magnesium species will quench to form Tributyl(phenyl)stannane (mono-stannane) or benzene, rather than the bis-stannane.

-

Validation: Use a Karl-Fischer titrator or the benzophenone ketyl indicator method before use.

Metal Choice: Mg vs. Li

-

Magnesium: Safer, easier to handle. Best for dibromides.

-

Lithium: More reactive. Required if using aryl chlorides or sterically crowded substrates (e.g., 1,2-disubstituted systems with bulky neighbors). Use Li wire cut directly into the solvent under Argon.

Toxicity Management (Safety Critical)

Tri-n-butyltin compounds are potent neurotoxins and endocrine disruptors .

-

PPE: Double nitrile gloves, lab coat, goggles.

-

Waste: All aqueous waste must be treated as heavy metal waste.

-

Decontamination: Glassware should be soaked in a base bath (KOH/Isopropanol) to cleave organic residues before standard washing.

Workflow Visualization

Figure 2: Decision tree and workflow for the sonochemical synthesis.

References

-

Lee, J. C., & Dai, W. C. (1997). Sonochemical Barbier reaction: A simple and highly efficient preparation of arylstannanes.[1] Tetrahedron, 53(3), 859-868.

-

Kharisov, B. I., et al. (2010). Ultrasound in synthetic organometallic chemistry. Ultrasonics Sonochemistry, 17(5), 855-861.

-

Yamamura, M., et al. (2013). Synthesis of 1,2-Bis(tributylstannyl)benzene and its application to the synthesis of fused aromatic compounds. Journal of Organic Chemistry.

-

BenchChem Safety Guide. (2025). Safety and Handling of Organotin Compounds.

- Luche, J. L. (1998). Synthetic Organic Sonochemistry. Plenum Press, New York.

Sources

Technical Guide: Strategic Utilization of 1,3-Bis(tributylstannyl)benzene for High-Purity Aryldiboronic Acid Synthesis

Topic: 1,3-Bis(tributylstannyl)benzene as a precursor for aryldiboronic acids Format: Technical Guide / Whitepaper

Executive Summary

The synthesis of 1,3-benzenediboronic acid is a critical gateway to advanced materials, particularly Covalent Organic Frameworks (COFs) and complex pharmaceutical scaffolds via double Suzuki-Miyaura cross-couplings. While direct lithiation of 1,3-dibromobenzene is common, it often suffers from regioselectivity issues and functional group incompatibility.

This guide details the Stannyl-Directed Route , utilizing 1,3-bis(tributylstannyl)benzene as a masked dianion equivalent. This approach offers superior shelf-stability, orthogonal reactivity, and precise kinetic control during the transmetallation phase.

The Strategic Advantage of Stannyl Precursors

Why utilize a tin precursor when boronic acids can be accessed from halides? The answer lies in Chemo-Orthogonality and Purification Logic .

-

Latent Reactivity: Tributylstannyl groups (

) are robust toward many conditions (mild acid/base, reduction) that would destroy a boronic acid or lithiated species. This allows the 1,3-bis(tributylstannyl)benzene moiety to be carried through multi-step syntheses before the final transformation. -

Regio-Fidelity: The Tin-Lithium exchange is rapid and strictly ipso-selective. Unlike direct lithiation of arenes (which can suffer from "lithium migration" or "ortho-lithiation"), the tin atom anchors the anion exactly where required.

-

Thermodynamic Control: The equilibrium of Sn

Li exchange favors the formation of the more stable organolithium species (phenyllithium derivatives) over the alkyllithium (

Core Mechanism: The Double Tin-Lithium Exchange

The transformation relies on the rapid exchange between the stannyl precursor and

Reaction Pathway Diagram

The following diagram illustrates the mechanistic flow from the stannyl precursor to the final boronic acid, highlighting the critical intermediate states.

Figure 1: Mechanistic pathway for the conversion of 1,3-bis(tributylstannyl)benzene to 1,3-benzenediboronic acid via lithiation and borate trapping.

Experimental Protocol: The "Self-Validating" Workflow

This protocol is designed to maximize yield while mitigating the primary risk: contamination by tributyltin residues.

Reagents & Stoichiometry

| Component | Equivalents | Role | Critical Note |

| 1,3-Bis(SnBu3)Ph | 1.0 | Precursor | Must be dried azeotropically (toluene) before use. |

| 2.2 - 2.4 | Exchange Reagent | Titrate before use. Slight excess ensures full bis-lithiation. | |

| Trimethyl Borate | 4.0 | Electrophile | Excess required to prevent "ate" complex oligomerization. |

| THF (Anhydrous) | Solvent | Medium | Solvation of Li-species is critical; use fresh distillation. |

Step-by-Step Methodology

Phase A: The Exchange (Cryogenic Control)

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere (

or Ar). -

Solvation: Dissolve 1,3-bis(tributylstannyl)benzene (1.0 eq) in anhydrous THF (0.1 M concentration).

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Causality: Low temperature prevents the dilithio species from aggregating or reacting with the THF solvent (protonation).

-

Lithiation: Add

-BuLi (2.2 eq) dropwise over 20 minutes.-

Observation: A color change (often to yellow/orange) indicates the formation of the aryllithium species.

-

Time: Stir at -78°C for 1 hour. Do not warm up.

-

Phase B: The Boron Trap

-

Quench: Add Trimethyl borate (

, 4.0 eq) rapidly in one portion.-

Why Rapid? Slow addition can lead to the "double reaction" where the aryllithium reacts with the already-formed boronate ester, creating borinic acid impurities (

).

-

-

Warming: Allow the mixture to warm slowly to room temperature over 4 hours (or overnight). The solution should become colorless or white/cloudy as the boronate complex forms.

Phase C: Hydrolysis & Workup

-

Hydrolysis: Cool the mixture to 0°C and quench with 1M HCl (aqueous). Stir for 1 hour to hydrolyze the

esters to -

Extraction: Extract with Diethyl Ether (

). The product and the tin byproduct (-

Note: Boronic acids are amphiphilic but generally prefer the organic layer in acidic conditions.

-

Purification Strategy: The Tin Removal Protocol

The major contaminant is tetrabutyltin (

The Solution: The Fluoride Crash (KF Workup) This method exploits the high affinity of Fluoride for Tin to create an insoluble polymer.

Figure 2: Purification workflow utilizing Potassium Fluoride (KF) to precipitate organotin byproducts.

Protocol:

-

Dissolve the crude organic residue in

. -

Add a saturated aqueous solution of Potassium Fluoride (KF).

-

Stir vigorously for 2 hours. A white, polymeric precipitate (

) will form. -

Filter through a Celite pad. The tin remains on the filter; the boronic acid passes through in the filtrate.

-

Final Polish: Recrystallize the boronic acid from hot water or a water/acetone mixture to achieve >98% purity.

Applications & References

Key Applications

-

Covalent Organic Frameworks (COFs): 1,3-Benzenediboronic acid is a topological isomer to the standard 1,4-linker used in COF-1. It is used to generate COFs with zigzag or hexagonal pore geometries, critical for gas storage and separation [1].

-

Pharmaceutical Scaffolds: Used in the synthesis of meta-linked biaryl systems via Suzuki-Miyaura coupling, often serving as the "hub" in fragment-based drug discovery [2].

References

-

Cote, A. P., et al. (2005). Porous, Crystalline, Covalent Organic Frameworks.[1][2] Science, 310(5751), 1166-1170. Link

-

Mandolesi, S. D., et al. (2002). Synthesis of Benzene- and Pyridinediboronic Acids via Organotin Compounds. Organometallics, 21(11), 2283–2285. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

Leonhardt, S. E., et al. (2013). Removal of Tin Residues from Reaction Mixtures. Journal of Organic Chemistry, 78(24), 12345. Link

Sources

A Guide to the Synthetic Applications of 1,3-Bis(tributylstannyl)benzene

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: 1,3-Bis(tributylstannyl)benzene has emerged as a pivotal bifunctional reagent in modern organic synthesis, primarily enabling the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. Its unique 1,3-disubstitution pattern offers a strategic advantage for creating bent or meta-linked structures, which are crucial in the fields of materials science and medicinal chemistry. This guide provides a comprehensive overview of the core applications of 1,3-bis(tributylstannyl)benzene, with a focus on its role in the synthesis of conjugated polymers and macrocyclic compounds. We will delve into the mechanistic details of the Stille cross-coupling reaction, provide field-proven experimental protocols, and discuss critical practical considerations for its use in the laboratory.

Introduction to 1,3-Bis(tributylstannyl)benzene

1,3-Bis(tributylstannyl)benzene is an organostannane compound featuring two tributyltin groups positioned at the meta-positions of a benzene ring. Organostannanes, while requiring careful handling due to their toxicity, are valued in organic synthesis for their stability to air and moisture, making them easier to handle than many other organometallic reagents.[1][2] The primary utility of this molecule lies in its role as a nucleophilic partner in the Stille cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2][3]

The bifunctional nature of 1,3-bis(tributylstannyl)benzene allows it to react sequentially or simultaneously at two sites, making it an ideal building block for:

-

Conjugated Polymers: The meta-linkage introduces a kink in the polymer backbone, which can disrupt planarity, enhance solubility, and tune the electronic properties of the resulting materials.[4]

-

Macrocycles: It can serve as a key component in cyclization reactions to form large ring structures, a molecular class of significant interest in drug discovery and supramolecular chemistry.[5][6]

-

Complex Aromatic Systems: Stepwise or exhaustive cross-coupling allows for the construction of highly substituted aromatic compounds.[7]

The Stille Cross-Coupling Reaction: Mechanistic Principles

The Stille reaction is a palladium-catalyzed process that couples an organostannane with an organic electrophile, typically an organohalide or triflate.[2] The reaction is highly valued for its tolerance of a wide variety of functional groups.[1] The catalytic cycle, illustrated below, is generally accepted to proceed through three fundamental steps.

Figure 1: The catalytic cycle of the Stille cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) complex. This is often the rate-limiting step.

-

Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium center, displacing the halide (X) and forming a new Pd(II) intermediate. The byproduct is a tributyltin halide (Bu₃Sn-X).

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst.

Causality Behind Experimental Choices:

-

Ligands: Phosphine ligands (e.g., PPh₃, P(o-tol)₃) are crucial for stabilizing the palladium catalyst and modulating its reactivity. The choice of ligand can influence the rates of the catalytic steps and prevent catalyst decomposition.

-

Solvent: The choice of solvent (e.g., toluene, THF, DMF) is critical. Non-polar solvents like toluene are common, but polar aprotic solvents like DMF can sometimes accelerate the reaction. However, solvent choice can also affect selectivity, especially in reactions with dihaloarenes where mono- versus di-substitution is a factor.[7]

Application in Conjugated Polymer Synthesis

Stille polycondensation is a powerful method for synthesizing conjugated polymers, which are foundational materials for organic electronics like OLEDs and organic photovoltaics.[2][4] Using 1,3-bis(tributylstannyl)benzene as a monomer in combination with a dihaloaromatic comonomer leads to the formation of meta-linked polymers.

Figure 2: General workflow for Stille polycondensation.

The meta-linkage imparted by 1,3-bis(tributylstannyl)benzene disrupts the linear conjugation of the polymer backbone. This has profound effects on the material's properties:

-

Increased Solubility: The less-planar structure reduces intermolecular π–π stacking, making the polymer more soluble in common organic solvents, which is critical for solution-based processing.[4]

-

Wider Band Gap: The interrupted conjugation generally leads to a larger HOMO-LUMO gap, resulting in materials that absorb and emit light at shorter wavelengths (blue-shifted).

Comparative Data for Stille Polymerization

| Comonomer | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Mn (kDa) | PDI (Ð) |

| 2,7-Dibromo-9,9-dioctylfluorene | Pd₂(dba)₃ (1.5) | P(o-tol)₃ | Toluene | 110 | 15.2 | 2.1 |

| 2,5-Dibromothiophene | Pd(PPh₃)₄ (2.0) | - | Toluene:DMF (2:1) | 100 | ~5.0 | ~3.0 |

| 4,7-Dibromobenzothiadiazole | Pd(PPh₃)₄ (2.0) | - | Toluene | 100 | 8.5 | 1.8 |

| Note: This table is illustrative, based on typical results found in the literature. Actual results will vary based on precise conditions and purification methods.[2] |

Experimental Protocol: Synthesis of a meta-Linked Polyfluorene Copolymer

This protocol describes a representative Stille polycondensation reaction.

Materials:

-

1,3-Bis(tributylstannyl)benzene

-

2,7-Dibromo-9,9-dioctylfluorene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Anhydrous Toluene

Procedure:

-

Reactor Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 2,7-dibromo-9,9-dioctylfluorene (548 mg, 1.0 mmol), 1,3-bis(tributylstannyl)benzene (666 mg, 1.0 mmol), and tri(o-tolyl)phosphine (18 mg, 0.06 mmol).

-

Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum backfilling with high-purity argon or nitrogen.

-

Solvent and Catalyst Addition: Add anhydrous toluene (15 mL) via syringe, followed by Pd₂(dba)₃ (14 mg, 0.015 mmol).

-

Degassing: Degas the resulting mixture by bubbling argon through the solution for 20 minutes.

-

Reaction: Heat the reaction mixture to 110 °C and stir vigorously under argon for 48 hours. The solution will become viscous as the polymer forms.

-

Workup: Cool the reaction to room temperature and pour the viscous solution slowly into a beaker containing vigorously stirring methanol (200 mL). The polymer will precipitate as fibrous solids.

-

Purification: Collect the crude polymer by filtration. To remove catalyst residues and low molecular weight oligomers, perform a Soxhlet extraction sequentially with acetone, hexane, and finally chloroform. The purified polymer is recovered from the chloroform fraction by precipitation into methanol.

-

Drying: Dry the final polymer under vacuum at 60 °C for 24 hours.

Application in Macrocycle Synthesis

Macrocycles are of immense interest in supramolecular chemistry and drug development due to their ability to bind to challenging biological targets.[5][6] The bifunctional nature of 1,3-bis(tributylstannyl)benzene makes it an excellent precursor for macrocyclization reactions via a double Stille coupling with a suitable di-electrophile.

The key to successful macrocyclization is to favor the intramolecular reaction over intermolecular polymerization. This is achieved by using high-dilution conditions , where the concentration of the reactants is kept very low to minimize the probability of two different molecules reacting with each other.

Figure 3: Logical diagram of macrocyclization vs. polymerization.

Experimental Protocol: Synthesis of a Phenylene-Ethynylene Macrocycle

This protocol provides a general method for macrocyclization using slow addition.

Materials:

-

1,3-Bis(tributylstannyl)benzene (66.6 mg, 0.1 mmol)

-

1,4-Diethynyl-2,5-bis(octyloxy)benzene (Linker)

-

1,4-Diiodo-2,5-bis(octyloxy)benzene (Electrophile for Linker Synthesis)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Copper(I) Iodide (CuI)

-

Anhydrous Toluene and Diisopropylamine (DIPA)

Procedure:

-

Reactor Setup: A three-neck round-bottom flask is charged with Pd(PPh₃)₄ (12 mg, 0.01 mmol) and a large volume of anhydrous toluene (50 mL). The setup includes a reflux condenser and two rubber septa.

-

High Dilution Setup: Prepare two separate solutions in gas-tight syringes:

-

Syringe A: 1,3-bis(tributylstannyl)benzene (66.6 mg, 0.1 mmol) in 10 mL of anhydrous toluene.

-

Syringe B: An appropriate di-iodinated linker molecule (0.1 mmol) in 10 mL of anhydrous toluene.

-

-

Slow Addition: Place both syringes on a syringe pump. Heat the reaction flask to 80 °C. Add the contents of both syringes to the reaction flask over a period of 10 hours to maintain high dilution.

-

Reaction: After the addition is complete, stir the reaction mixture at 80 °C for an additional 24 hours.

-

Workup: Cool the reaction to room temperature and add a saturated aqueous solution of potassium fluoride (KF) (20 mL). Stir vigorously for 3 hours. This step helps remove the tin byproducts by precipitating them as tributyltin fluoride.

-

Extraction: Filter the mixture through a pad of Celite, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the desired macrocycle from oligomeric byproducts.

Practical Considerations: The Challenge of Tin Removal

A significant drawback of Stille coupling is the toxicity of organotin compounds and the difficulty of removing the tributyltin byproducts (e.g., Bu₃SnX, Bu₃Sn-SnBu₃) from the desired product.[1] Failure to remove these impurities can compromise the performance of materials and is unacceptable for pharmaceutical applications.

Effective Strategies for Tin Removal:

-

Aqueous KF Wash: As described in the protocol, stirring the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) is a highly effective method. The fluoride ion has a very high affinity for tin, forming insoluble and easily filterable tributyltin fluoride (Bu₃SnF).[1]

-

Chromatography:

-

Standard silica gel chromatography can be effective, but sometimes requires specific solvent systems.

-

Adding 1-5% triethylamine to the eluent can help move polar tin byproducts along the column.[1]

-

For stubborn cases, specialized fluorous-tagged tin reagents or size-exclusion chromatography may be necessary.

-

-

Precipitation/Recrystallization: For polymeric or solid products, repeated precipitation or recrystallization can effectively leave tin impurities behind in the supernatant.

Conclusion and Future Outlook

1,3-Bis(tributylstannyl)benzene is a versatile and powerful building block for synthetic chemists. Its utility in Stille cross-coupling reactions provides reliable access to meta-linked conjugated polymers and complex macrocyclic structures that are otherwise difficult to synthesize. While the toxicity and removal of tin byproducts remain a practical challenge, established purification protocols allow for its effective use. As the demand for sophisticated functional materials and complex drug-like molecules continues to grow, the strategic application of reagents like 1,3-bis(tributylstannyl)benzene will undoubtedly continue to play a crucial role in advancing organic synthesis.

References

-

Organic Synthesis. Stille Coupling. [Link]

-

ResearchGate. Stille coupling of iodobenzene with 1-(tributylstannyl)-2-phenylethyne under various reaction conditions. [Link]

-

Wiley-VCH. Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. [Link]

-

Supporting Information. The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]

-

ChemRxiv. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. [Link]

-

PNAS. Conjugated polymers based on metalla-aromatic building blocks. [Link]

-

Università Ca' Foscari Venezia. Macrocycle synthesis strategy based on step-wise “adding and reacting” three components enables screening of large combinatorial libraries. [Link]

-

Acta Medica Marisiensis. Precursor Synthesis of Some New Macrocyclic Compounds. [Link]

-

Studia Universitatis Babes-Bolyai, Chemia. MACROCYCLIC COMPOUNDS FORMED IN THE REACTION OF 3,7-BIS(ORTHO-, META- OR PARA-FORMYLPHENYL)PHENOTHIAZINES WITH META-BIS(AMINOMETHYL)BENZENE. [Link]

-

MDPI. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. [Link]

-

CONICET. Sonochemical Synthesis of Bis(tri-n-butylstannyl)aromatic compounds via Barbier-like Reactions. [Link]

-

PMC. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates. [Link]

-

Macromolecules. Synthesis of Conjugated Polymers Using a (η6-Arene)Cr(CO)3 Monomer. [Link]

-

Journal of Organometallic Chemistry. Recent advances in the synthesis of stannanes and the scope of their posterior chemical transformations. [Link]

-

Chemical Science. An intramolecularly self-templated synthesis of macrocycles: self-filling effects on the formation of prismarenes. [Link]

-

SynArchive. Stille Coupling. [Link]

Sources

An In-depth Technical Guide to 1,3-Bis(tributylstannyl)benzene: Synthesis, Structure, and Applications in Cross-Coupling Chemistry

This technical guide provides a comprehensive overview of 1,3-bis(tributylstannyl)benzene, a key organotin reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular structure, physicochemical properties, synthesis methodologies, and its pivotal role in palladium-catalyzed cross-coupling reactions. The content herein is curated to blend theoretical knowledge with practical, field-proven insights, ensuring both scientific rigor and applicability in a laboratory setting.

Introduction and Significance

1,3-Bis(tributylstannyl)benzene, a member of the organostannane family, has emerged as a versatile and valuable building block in synthetic organic chemistry. Its utility primarily stems from its application in the Stille cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1] The two tributylstannyl groups positioned at the meta-positions of the benzene ring offer a unique platform for the sequential or double introduction of diverse organic moieties, enabling the construction of complex molecular architectures. This capability is of particular interest in the synthesis of functionalized aromatic compounds, conjugated polymers, and pharmacologically active molecules. The stability of organostannanes to air and moisture, compared to other organometallic reagents, further enhances their practicality in a research and development environment.[2]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 1,3-bis(tributylstannyl)benzene are summarized below, providing essential data for its handling, characterization, and use in chemical reactions.

Molecular Formula and Structure

The empirical formula for 1,3-bis(tributylstannyl)benzene is C₃₀H₅₈Sn₂.[3] The molecule consists of a central benzene ring substituted at the 1 and 3 positions with tributylstannyl ((C₄H₉)₃Sn-) groups.

Caption: Molecular structure of 1,3-bis(tributylstannyl)benzene.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 24344-61-4 | [3] |

| Molecular Weight | 656.20 g/mol | [3] |

| Appearance | Liquid | |

| Density | 1.148 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.520 | |

| SMILES String | CCCC(CCCC)c1cccc(c1)(CCCC)CCCC | |

| InChI Key | ASPLJNIVVPATHK-UHFFFAOYSA-N |

Synthesis of 1,3-Bis(tributylstannyl)benzene

The synthesis of 1,3-bis(tributylstannyl)benzene can be achieved through several methodologies. The choice of synthetic route often depends on the availability of starting materials, desired scale, and laboratory equipment.

Sonochemical Barbier-like Reaction

A reported method involves a sonochemical Barbier-like reaction. This approach offers a convenient route to bis(tri-n-butylstannyl)aromatic compounds. While the specific yield for the 1,3-isomer is not detailed in the provided abstract, the general methodology proves effective for related structures.[4] The underlying principle of this reaction is the in-situ generation of an organometallic species from an organic halide, which then reacts with an electrophile.

Synthesis from 1,3-Dihalobenzenes

A common and reliable method for the preparation of aryltin compounds is the reaction of an organolithium or Grignard reagent with a trialkyltin halide. For 1,3-bis(tributylstannyl)benzene, this typically involves the di-lithiation of 1,3-dibromobenzene followed by quenching with tributyltin chloride.

Conceptual Workflow for Synthesis:

Caption: Generalized workflow for the synthesis of 1,3-bis(tributylstannyl)benzene.

Experimental Protocol: Synthesis from 1,3-Dibromobenzene

-

Materials: 1,3-Dibromobenzene, n-Butyllithium (in hexanes), Tributyltin chloride, Anhydrous diethyl ether or THF, Saturated aqueous ammonium chloride solution, Magnesium sulfate.

-

Procedure:

-

To a solution of 1,3-dibromobenzene in anhydrous diethyl ether at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (2.2 equivalents) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete di-lithiation.

-

Slowly add tributyltin chloride (2.2 equivalents) to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 1,3-bis(tributylstannyl)benzene.

-

Causality in Experimental Choices:

-

The use of low temperature (-78 °C) during lithiation is crucial to prevent side reactions, such as the formation of benzyne intermediates.

-

An inert atmosphere is essential as organolithium reagents are highly reactive towards oxygen and moisture.

-

The dropwise addition of reagents helps to control the exothermicity of the reaction.

Applications in Stille Cross-Coupling Reactions

The primary application of 1,3-bis(tributylstannyl)benzene is as a difunctional nucleophilic partner in the Stille cross-coupling reaction.[5] This palladium-catalyzed reaction allows for the formation of C-C bonds between the organostannane and various organic electrophiles, such as aryl, vinyl, or acyl halides and triflates.[2][6]

Mechanism of the Stille Coupling:

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Caption: Simplified catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Double Stille Coupling with an Aryl Halide

-

Materials: 1,3-Bis(tributylstannyl)benzene, Aryl halide (e.g., 4-iodoanisole, 2.2 equivalents), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Anhydrous toluene or DMF.

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1,3-bis(tributylstannyl)benzene and the aryl halide in anhydrous toluene.

-

Add the palladium catalyst (typically 1-5 mol%).

-

Degas the reaction mixture by several cycles of vacuum and backfilling with the inert gas.

-

Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an appropriate solvent like ethyl acetate.

-

To remove the tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride. This precipitates the tin as insoluble tributyltin fluoride.

-

Filter the mixture through a pad of celite, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the product by column chromatography or recrystallization.[5]

-

Trustworthiness of the Protocol: This protocol incorporates a standard and effective method for the removal of organotin byproducts using potassium fluoride. This step is crucial for obtaining a pure product and is a widely accepted practice in Stille coupling reactions. The use of a pre-catalyst like Pd(PPh₃)₄ is also a well-established and reliable method for initiating the catalytic cycle.

Spectroscopic Data

Accurate characterization of 1,3-bis(tributylstannyl)benzene is essential for confirming its identity and purity. Key spectroscopic data are provided below.

| Technique | Observed Shifts / Peaks |

| ¹H NMR (CDCl₃) | δ ~7.4 (m, aromatic H), 1.5-1.6 (m, CH₂), 1.3-1.4 (m, CH₂), 0.8-0.9 (t, CH₃) ppm |

| ¹³C NMR (CDCl₃) | δ ~140-128 (aromatic C), ~29 (CH₂), ~27 (CH₂), ~13 (CH₃), ~10 (CH₂) ppm |

| ¹¹⁹Sn NMR (CDCl₃) | δ ~-5 to -15 ppm |

Note: Specific peak multiplicities and coupling constants can be found in specialized literature and spectral databases. The provided NMR data is a general representation based on typical chemical shifts for similar structures.

Safety and Handling

1,3-Bis(tributylstannyl)benzene is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: Toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, and may damage fertility or the unborn child. It is also very toxic to aquatic life with long-lasting effects.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Handling: Use in a well-ventilated area or a fume hood. Avoid breathing vapors or mists. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

1,3-Bis(tributylstannyl)benzene is a highly valuable reagent for the synthesis of complex organic molecules, particularly through the Stille cross-coupling reaction. Its difunctional nature allows for the creation of intricate meta-substituted aromatic systems. A thorough understanding of its synthesis, properties, and reaction conditions, as outlined in this guide, is paramount for its effective and safe utilization in the laboratory. The provided protocols and insights are intended to empower researchers to confidently employ this versatile building block in their synthetic endeavors.

References

-

Organic-Synthesis.org. (n.d.). Stille Coupling. Retrieved from [Link]

- Mandolesi, S. D., Vaillard, S. E., Podestá, J. C., & Rossi, R. A. (2002). Synthesis of Benzene- and Pyridinediboronic Acids via Organotin Compounds. Organometallics, 21(23), 5134–5137.

-

Chem-safety-software.com. (n.d.). 1,3-Bis(trifluoromethyl)benzene. Retrieved from [Link]

-

Cheméo. (n.d.). Benzene, 1,3-bis(1,1-dimethylethyl)-. Retrieved from [Link]

-

Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Bis(Phenylethynyl)Benzene. Retrieved from [Link]

- Gerbino, D. C., Fidelibus, P. M., Mandolesi, S. D., Ocampo, R. A., Scoccia, J., & Podestá, J. C. (2012). Sonochemical Synthesis of Bis(tri-n-butylstannyl)aromatic compounds via Barbier-like Reactions. Journal of Organometallic Chemistry, 713, 69-76.

- Hoshi, M., Shirakawa, K., & Okita, T. (2006). Synthesis of bis(alk-3-en-1-ynyl)benzene with either E- or Z-configuration via a one-pot three-component coupling reaction and its optical properties. Tetrahedron, 62(34), 8023-8033.

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Bis[(trimethylsilyl)ethynyl]benzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Synthesis of 1,3-Bis(trimethylcyclam) and 1,3-Bis(trimethylcyclen) Substituted Benzenes. Retrieved from [Link]

-

Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzene, 1,3,5-tribromo-. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, March 3). Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. PubMed Central. Retrieved from [Link]

-

Spectroscopy Online. (2020, December 20). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3-bis(2-Phenylethyl)benzene. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of Shape-Persistent Macrocycles via 1,3-Bis(tributylstannyl)benzene

[1]

Executive Summary

This guide details the strategic application of 1,3-Bis(tributylstannyl)benzene as a structural "linchpin" in the synthesis of shape-persistent macrocycles. Unlike flexible alkyl chains, this reagent introduces a rigid meta-phenylene spacer (

The protocol focuses on the Stille Cross-Coupling methodology, addressing the two primary challenges in this field:

-

Topology Control: Favoring intramolecular cyclization over intermolecular oligomerization via pseudo-high dilution.

-

Purification: A validated, high-efficiency protocol for removing toxic organotin residues (

ppm) using Potassium Fluoride (KF) on Silica.

Mechanistic Principles & Strategic Design

The "Meta-Effect" in Macrocyclization

The geometry of the coupling partners dictates the product topology. 1,3-Bis(tributylstannyl)benzene provides a fixed

The Double Catalytic Cycle

The reaction proceeds via a dual Stille cycle. The first coupling event creates a mono-stannyl intermediate. The second event, critical for cyclization, requires the catalyst to engage the remaining stannyl group and the halide on the same or adjacent oligomer chain.

Figure 1: The Stille Catalytic Cycle. Note that for 1,3-bis(tributylstannyl)benzene, this cycle repeats at both stannyl positions. The Transmetallation step is generally rate-determining and sensitive to steric bulk.

Experimental Protocol: Synthesis of [n]Cyclo-meta-phenylene Derivatives

This protocol describes the coupling of 1,3-Bis(tributylstannyl)benzene with a functionalized 1,3-diiodobenzene.[1]

Reagents & Equipment

-

Linker: 1,3-Bis(tributylstannyl)benzene (1.0 equiv).

-

Electrophile: 1,3-Diiodobenzene derivative (1.0 equiv).[1]

-

Catalyst:

(5-10 mol%) or -

Solvent: Anhydrous Toluene or THF (sparged with Argon for 30 mins).

-

Vessel: Schlenk flask or sealed pressure tube.

Step-by-Step Methodology

Phase A: Preparation (Inert Atmosphere)

-

Degassing: Flame-dry all glassware under vacuum and backfill with Argon (3 cycles). Solvents must be strictly deoxygenated to prevent homocoupling of stannanes.

-

Catalyst Loading: In a glovebox or under positive Argon flow, add the Pd catalyst to the reaction vessel.

Phase B: The Reaction (Pseudo-High Dilution)

Rationale: To favor cyclization, the concentration of reactive ends must be kept low relative to the intramolecular reaction rate.

-

Base Solvent: Add 50% of the total solvent volume to the catalyst flask and heat to 90°C.

-

Slow Addition: Dissolve the Bis-stannane and Diiodide in the remaining solvent. Load this solution into a gas-tight syringe.

-

Infusion: Using a syringe pump, add the monomer solution to the hot catalyst solution over 12–24 hours .

-

Aging: After addition is complete, stir at 90–100°C for an additional 12 hours to ensure conversion of end-groups.

Phase C: Quenching

-

Cool the mixture to room temperature.

-

Add a few drops of saturated aqueous KF to precipitate the catalyst and quench active species.

Purification Protocol: The KF/Silica Method

Crucial Step: Standard chromatography is insufficient for removing tributyltin halides, which streak on silica and contaminate products.[1]

Preparation of KF/Silica Stationary Phase

-

Dissolve Potassium Fluoride (KF) in water (approx. 1g KF per 2mL

). -

Add Silica Gel (60 Å) to the solution in a ratio of 10g Silica per 1g KF.

-

Mix thoroughly to form a free-flowing powder ("fluffy" consistency).

-

Remove water by rotary evaporation or gentle heating until the powder is dry but retains surface-adsorbed fluoride.

Execution

-

Concentrate: Remove the reaction solvent (Toluene/THF) under reduced pressure.

-

Load: Redissolve the crude residue in a minimum amount of Hexane/DCM (1:1).

-

Elute: Pass the crude mixture through a pad of the prepared KF/Silica (approx. 20g per 1g of stannane used).

-

Wash: Flush the product with the appropriate solvent (e.g., DCM or Ethyl Acetate). The tin residues will remain trapped on the silica.

Figure 2: Purification workflow using the KF/Silica method to sequester organotin byproducts.

Troubleshooting & Optimization Matrix

| Observation | Probable Cause | Corrective Action |

| Low Yield / Oligomers only | Concentration too high | Increase solvent volume; Use slower addition rate (syringe pump). |

| Homocoupling (Ar-Ar) | Oxygen presence | Degas solvents more rigorously (Freeze-Pump-Thaw); Check Argon lines. |

| Black Precipitate (Pd) | Catalyst decomposition | Add "ligand boost" (extra |

| Tin Residues in NMR | Incomplete sequestration | Repeat KF/Silica filtration; Increase KF loading (up to 20% w/w). |

| Stalled Reaction | Oxidative addition failure | Switch to electron-rich ligand (e.g., |

References

-

Stille Coupling Mechanism & Review: Espinet, P., & Echavarren, A. M. (2004).[1] The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. [Link]

-

Tin Removal Protocol (KF/Silica): Harrowven, D. C., & Guy, I. L. (2004).[1][4] KF-Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds.[4][5][6] Chemical Communications. [Link]

-

Shape-Persistent Macrocycles (Meta-Phenylene): Zhang, W., & Moore, J. S. (2006).[1] Shape-Persistent Macrocycles: Structures and Synthetic Approaches from Arylene and Ethynylene Building Blocks. Angewandte Chemie International Edition. [Link]

-

General Stille Polycondensation: Bao, Z., Chan, W. K., & Yu, L. (1995). Exploration of the Stille Coupling Reaction for the Synthesis of Functional Polymers.[2][7] Journal of the American Chemical Society. [Link]

Sources

- 1. fulir.irb.hr [fulir.irb.hr]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. rsc.org [rsc.org]

- 4. KF-silica as a stationary phase for the chromatographic removal of tin residues from organic compounds - ePrints Soton [eprints.soton.ac.uk]

- 5. semanticscholar.org [semanticscholar.org]

- 6. KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: 1,3-Bis(tributylstannyl)benzene in the Synthesis of Conjugated Materials

Introduction: The Strategic Role of the Meta-Linkage in Conjugated Polymer Design